molecular formula C21H29N3O2 B11362988 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide

Cat. No.: B11362988
M. Wt: 355.5 g/mol
InChI Key: QFYZZMBZELMTAM-UHFFFAOYSA-N
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Description

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the pyrrolidine and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Oxindole derivatives: Compounds with oxidized indole moiety.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structure.

Uniqueness

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide is unique due to its specific combination of indole, pyrrolidine, and carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H29N3O2

Molecular Weight

355.5 g/mol

IUPAC Name

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide

InChI

InChI=1S/C21H29N3O2/c1-3-4-5-9-22-21(26)17-12-20(25)24(14-17)10-8-16-13-23-19-7-6-15(2)11-18(16)19/h6-7,11,13,17,23H,3-5,8-10,12,14H2,1-2H3,(H,22,26)

InChI Key

QFYZZMBZELMTAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)C

Origin of Product

United States

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